molecular formula C6H2BrCl2FO2S B2590358 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride CAS No. 1019018-84-8

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B2590358
CAS No.: 1019018-84-8
M. Wt: 307.94
InChI Key: XOEKZCDMEXEEAI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-fluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 2-Chloro-5-fluorobenzenesulfonyl chloride
  • 2-Bromo-5-chlorobenzenesulfonyl chloride

Uniqueness

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties to the compound, making it highly reactive and selective in various chemical reactions. The combination of these halogens also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)4(8)2-6(3)13(9,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKZCDMEXEEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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